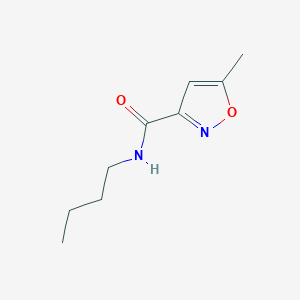
N-cyclohexyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
CYCLOPS is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is widely expressed in the central nervous system and plays a critical role in regulating glutamate neurotransmission. CYCLOPS has been shown to enhance the activity of mGluR2, leading to a reduction in glutamate release and subsequent attenuation of excitatory neurotransmission. This mechanism of action makes CYCLOPS a promising tool for investigating the role of mGluR2 in various neurological disorders.
Wirkmechanismus
CYCLOPS enhances the activity of N-cyclohexyl-3-ethyl-5-methyl-4-isoxazolecarboxamide by binding to a specific site on the receptor known as the allosteric modulatory site. This binding leads to a conformational change in the receptor, which increases its affinity for glutamate. The increased affinity for glutamate leads to a reduction in glutamate release and subsequent attenuation of excitatory neurotransmission. This mechanism of action makes CYCLOPS a promising tool for investigating the role of this compound in various neurological disorders.
Biochemical and Physiological Effects:
CYCLOPS has been shown to have a range of biochemical and physiological effects. In animal models, CYCLOPS has been shown to reduce anxiety-like behavior and increase social interaction. CYCLOPS has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, CYCLOPS has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and morphine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CYCLOPS is its selectivity for N-cyclohexyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. This selectivity allows for specific modulation of this compound activity without affecting other glutamate receptors. Additionally, CYCLOPS has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of CYCLOPS is its low solubility in water, which can make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on CYCLOPS. One area of interest is the role of N-cyclohexyl-3-ethyl-5-methyl-4-isoxazolecarboxamide in addiction and substance abuse. CYCLOPS has been shown to reduce the reinforcing effects of drugs of abuse, and further research in this area could lead to the development of new treatments for addiction. Additionally, CYCLOPS has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research in this area could lead to the development of new treatments for these disorders. Finally, the development of new analogs of CYCLOPS with improved pharmacokinetic properties could lead to the development of more effective pharmacological tools for studying the central nervous system.
In conclusion, CYCLOPS is a promising pharmacological tool for studying the central nervous system. Its selectivity for this compound and its ability to modulate glutamate neurotransmission make it a valuable tool for investigating the role of this receptor in various neurological disorders. Further research in this area could lead to the development of new treatments for addiction, neurodegenerative diseases, and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
CYCLOPS has been used extensively as a pharmacological tool for studying the central nervous system. Its ability to selectively modulate N-cyclohexyl-3-ethyl-5-methyl-4-isoxazolecarboxamide activity has made it a valuable tool for investigating the role of this receptor in various neurological disorders, including anxiety, depression, and schizophrenia. CYCLOPS has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-11-12(9(2)17-15-11)13(16)14-10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWYATTVWDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopentylcarbonyl)piperazine](/img/structure/B4431363.png)
![N-[4-(dimethylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4431369.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4431383.png)

![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431387.png)

![4-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4431397.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-N'-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4431406.png)
![1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4431412.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4431422.png)

